2-(Benzo[d]oxazol-2-yl)acetic acid
Overview
Description
2-(Benzo[d]oxazol-2-yl)acetic acid is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary targets of 2-(Benzo[d]oxazol-2-yl)acetic acid are prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play a crucial role in the inflammatory response. PGHS, also known as cyclooxygenase, is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane. Trypsin is a serine protease that plays a role in numerous biological processes, including inflammation and digestion .
Mode of Action
This compound interacts with its targets, PGHS protein and trypsin enzyme, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to a decrease in the production of pro-inflammatory mediators .
Biochemical Pathways
The inhibition of PGHS and trypsin by this compound affects the arachidonic acid pathway, which is involved in the inflammatory response . By inhibiting the activity of PGHS, the conversion of arachidonic acid to prostaglandins is reduced, leading to a decrease in inflammation .
Result of Action
The result of the action of this compound is a reduction in inflammation. In vitro anti-inflammatory studies showed that similar compounds have good efficacy, with percentage inhibition comparable to that of standard anti-inflammatory drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs could affect the metabolism of this compound, particularly if they are substrates or inhibitors of the same enzymes .
Biochemical Analysis
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)acetic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with prostaglandin H2 synthase and trypsin enzyme, exhibiting significant binding affinity . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity. Additionally, this compound has been found to inhibit the activity of certain enzymes, thereby affecting various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can protect cells from apoptosis induced by amyloid-beta peptides, a hallmark of neurodegenerative diseases . It achieves this by reducing the hyperphosphorylation of tau protein and decreasing the expression of receptor for advanced glycation end-products, beta-site amyloid precursor protein-cleaving enzyme 1, inducible nitric oxide synthase, and Bcl-2-associated X protein/B-cell lymphoma 2 via the Akt/GSK-3β/NF-κB signaling pathway . These effects highlight the potential of this compound in therapeutic applications for neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with prostaglandin H2 synthase and trypsin enzyme involves the formation of stable complexes through hydrogen bonding and hydrophobic interactions . These interactions result in the modulation of enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound has been shown to inhibit the activity of certain enzymes, leading to alterations in metabolic flux and metabolite levels .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time, influenced by factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These findings underscore the importance of considering temporal effects when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the need for careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic flux and metabolite levels . For instance, the compound’s interaction with prostaglandin H2 synthase and trypsin enzyme results in the modulation of metabolic pathways related to inflammation and protein degradation . These interactions underscore the compound’s potential in modulating metabolic processes for therapeutic purposes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It interacts with binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s biological activity, as they determine its availability and concentration at target sites.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . These findings highlight the importance of subcellular localization in determining the compound’s biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)acetic acid typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
2-(Benzo[d]oxazol-2-yl)acetic acid has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzoxazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)aniline
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- Benzo[d]oxazole-2-thiol
Uniqueness
2-(Benzo[d]oxazol-2-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRAQUVISUIUNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359266 | |
Record name | 2-(benzo[d]oxazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78756-98-6 | |
Record name | 2-(benzo[d]oxazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-Benzoxazol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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